molecular formula C17H21N3O3 B4066597 N'-(3,5-dimethylphenyl)-N-(1-isoxazol-3-ylethyl)-N-methylmalonamide

N'-(3,5-dimethylphenyl)-N-(1-isoxazol-3-ylethyl)-N-methylmalonamide

Cat. No.: B4066597
M. Wt: 315.37 g/mol
InChI Key: COHGCCLTUHPZRQ-UHFFFAOYSA-N
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Description

N'-(3,5-dimethylphenyl)-N-(1-isoxazol-3-ylethyl)-N-methylmalonamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.15829154 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

A study conducted by Fahim and Shalaby (2019) focused on the synthesis, biological evaluation, molecular docking, and density functional theory (DFT) calculations of novel benzenesulfonamide derivatives. The research explored the chemical reactivity of certain derivatives towards various nucleophiles, leading to the synthesis of compounds with potential antitumor activity against HepG2 and MCF-7 cell lines. One compound, 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide, showed promising interactions against KSHV thymidylate synthase complex, indicating its potential in medicinal chemistry applications (Fahim & Shalaby, 2019).

Applications in Agricultural Chemistry

Hwang et al. (2005) synthesized a 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline derivative, assessing its herbicidal activity under greenhouse and flooded paddy conditions. The compound demonstrated good rice selectivity and potent herbicidal activity against annual weeds, indicating its potential use as a sustainable herbicide in agriculture (Hwang et al., 2005).

Molecular Docking and Enzyme Inhibition Studies

Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, and evaluated their effects on various enzyme activities through spectrophotometric assays. The study revealed that some compounds acted as inhibitors on cholesterol esterase, tyrosinase, and α-amylase activities, suggesting their potential in the development of enzyme inhibitors for therapeutic applications (Alyar et al., 2019).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N'-methyl-N'-[1-(1,2-oxazol-3-yl)ethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-7-12(2)9-14(8-11)18-16(21)10-17(22)20(4)13(3)15-5-6-23-19-15/h5-9,13H,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHGCCLTUHPZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(=O)N(C)C(C)C2=NOC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(3,5-dimethylphenyl)-N-(1-isoxazol-3-ylethyl)-N-methylmalonamide
Reactant of Route 2
N'-(3,5-dimethylphenyl)-N-(1-isoxazol-3-ylethyl)-N-methylmalonamide
Reactant of Route 3
N'-(3,5-dimethylphenyl)-N-(1-isoxazol-3-ylethyl)-N-methylmalonamide
Reactant of Route 4
Reactant of Route 4
N'-(3,5-dimethylphenyl)-N-(1-isoxazol-3-ylethyl)-N-methylmalonamide
Reactant of Route 5
N'-(3,5-dimethylphenyl)-N-(1-isoxazol-3-ylethyl)-N-methylmalonamide
Reactant of Route 6
Reactant of Route 6
N'-(3,5-dimethylphenyl)-N-(1-isoxazol-3-ylethyl)-N-methylmalonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.